The compound is cataloged with the Chemical Abstracts Service number 1378606-06-4 and has a molecular formula of CHNO. It is classified as a pyrrole derivative and falls into the broader category of nitrogen-containing heterocycles. Its structure includes a fused imidazole ring, which contributes to its reactivity and biological properties .
The synthesis of (6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol can be achieved through various methods. One notable approach involves the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.
Specific parameters such as reaction time (often ranging from several hours to overnight) and temperatures (typically between 60°C to 100°C) are crucial for achieving high yields and purity of the final product.
The molecular structure of (6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol features a bicyclic framework that includes both a pyrrole and an imidazole ring.
(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol participates in various chemical reactions that leverage its nucleophilic properties.
These reactions highlight its versatility as an intermediate in organic synthesis.
The mechanism of action for (6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol has been studied primarily in the context of its biological activity.
Research indicates that this compound may act as an allosteric modulator for certain receptors, influencing neurotransmitter systems. It has shown potential in modulating muscarinic receptors, which are implicated in various neurological conditions. The binding affinity and specificity towards these receptors can be influenced by structural modifications at the nitrogen atoms within the imidazole ring.
The physical and chemical properties of (6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol are critical for understanding its behavior in different environments.
These properties are essential for practical applications in drug formulation and synthesis.
(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol has several promising applications:
The compound is systematically named (6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol according to IUPAC conventions, reflecting its fused heterocyclic structure and stereochemistry. This nomenclature specifies:
The molecular formula is C₆H₈N₂O (molecular weight: 124.14 g/mol), with the canonical SMILES string C1C(CN2C1=NC=C2)O explicitly encoding the connectivity and stereochemistry as [C@H]1C(CN2C1=NC=C2)O. Key identifiers include:
Table 1: Molecular Identification Data for (6R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol
Property | Value |
---|---|
IUPAC Name | (6R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol |
Molecular Formula | C₆H₈N₂O |
Molecular Weight | 124.14 g/mol |
Canonical SMILES | C1C@HO |
InChIKey | OLXNUSXUUWAEGE-RXMQYKEDSA-N |
CAS Number (R-enantiomer) | 196862-45-0 |
Topological Polar Surface Area | 38 Ų |
X-ray crystallography reveals that the (6R)-enantiomer adopts a characteristic envelope conformation in the solid state, with the pyrrolidine ring puckered at the C5 position. This conformation minimizes torsional strain and optimizes orbital alignment for ring fusion stabilization. Key geometric features include:
Angle strain is redistributed through significant deviations from ideal tetrahedral geometry:
Table 2: Key Bond Lengths and Angles in the (6R)-Enantiomer
Parameter | Value (Å/°) | Comparison to Pyrrolidine |
---|---|---|
Bond Lengths | ||
N1–C3 | 1.353(2) Å | Shorter than 1.457(2) Å |
C3–C4 | 1.492(2) Å | Shorter than 1.528(2) Å |
C5–C6 | 1.543(2) Å | Longer than 1.528(2) Å |
Bond Angles | ||
N1–C3–C4 | 111.1(1)° | Larger than 107.2(1)° |
C6–N1–C3 | 113.99(9)° | Larger than 103.37(1)° |
N1–C6–C5 | 102.10(9)° | Smaller than 107.05(1)° |
Crystallographic analysis (space group P2₁/n) at 100 K demonstrates that supramolecular chain formation occurs via C–H⋯N hydrogen bonds (C1⋯N2 distance: 3.37(3) Å), extending parallel to the [101] direction. The crystal packing is further stabilized by:
Table 3: Hydrogen-Bond Geometry in the Crystal Lattice
D–H⋯A | D⋯A (Å) | H⋯A (Å) | D–H⋯A (°) | Symmetry Operation |
---|---|---|---|---|
C1–H1⋯N2 | 3.73(3) | 2.52(1) | 150(1) | -x+1, -y+2, -z |
The absence of classical O–H⋯N/O bonds is notable; instead, hydroxyl groups participate in weaker C–H⋯O contacts. The dominant cohesive forces are thus aliphatic–aromatic C–H⋯π interactions, which provide greater stabilization energy than aromatic–aromatic interactions in this system. This packing mode creates a three-dimensional network with channels accommodating the hydrophobic moieties [4] [10].
The (6R) and (6S) enantiomers exhibit identical physicochemical properties (e.g., solubility, melting point, chromatographic retention on achiral phases) but differ in their chiral environments:
Synthetic routes to enantiopure forms require chiral resolution or asymmetric synthesis:
The envelope conformation is conserved in both enantiomers, but crystal packing differs due to handedness-dependent hydrogen bonding motifs. For pharmaceutical applications, the (6R)-configuration is often preferred for synthesizing specific bioactive amines, as evidenced by its use in developing kinase inhibitors and antiviral agents. The topological polar surface area (38 Ų) remains identical for both enantiomers, suggesting similar membrane permeability [1] [4] [6].
Table 4: Comparative Properties of (6R) and (6S) Enantiomers
Property | (6R)-Enantiomer | (6S)-Enantiomer | Racemate |
---|---|---|---|
CAS Number | 196862-45-0 | Not reported | 1378606-06-4 |
Specific Rotation (α) | +value (undisclosed) | -value (undisclosed) | 0° |
Synthetic Utility | Intermediate for (6S)-amine | Intermediate for (6R)-amine | Limited pharmaceutical use |
Downstream Product | D449965 ((6S)-amine) | Undisclosed derivatives | Non-chiral intermediates |
Chiral Separation Method | Chiral HPLC/ SFC | Chiral HPLC/ SFC | Not applicable |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4